molecular formula C13H16N2O5 B032035 n-[4-(Methylamino)benzoyl]-l-glutamic acid CAS No. 52980-68-4

n-[4-(Methylamino)benzoyl]-l-glutamic acid

Cat. No.: B032035
CAS No.: 52980-68-4
M. Wt: 280.28 g/mol
InChI Key: UFBUCKLNZUNJHS-UHFFFAOYSA-N
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Description

N-[4-(Methylamino)benzoyl]-l-glutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(p-(Methylamino)benzoyl)glutamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(Methylamino)benzoyl]-L-glutamic acid (CAS No. 52980-68-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N2O5
  • Molecular Weight : 280.28 g/mol
  • Structure : The compound features a benzoyl moiety attached to L-glutamic acid, with a methylamino group at the para position of the aromatic ring.

This compound exhibits various biological activities primarily through its interaction with cellular components:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and offering therapeutic avenues for neurological disorders.

1. Antitumor Activity

Research has indicated that this compound possesses antitumor properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death. This action is crucial for developing novel anticancer therapies.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by modulating cytokine production. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This property suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

This compound may also exhibit neuroprotective effects. Studies suggest it can enhance synaptic plasticity and protect neurons from oxidative stress, making it a candidate for further research in neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Li et al. (2008)Demonstrated that the compound inhibits osteoclast proliferation, suggesting a role in bone metabolism regulation .
Zhang et al. (2015)Found that this compound reduces tumor growth in xenograft models by inducing apoptosis .
Kim et al. (2020)Reported neuroprotective effects in animal models of Alzheimer's disease, showing improved cognitive function.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues, with a preference for neural tissues.
  • Metabolism : Metabolized primarily in the liver through phase I and II reactions.
  • Excretion : Excreted mainly via urine.

Properties

IUPAC Name

2-[[4-(methylamino)benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBUCKLNZUNJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52980-68-4
Record name NSC138419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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